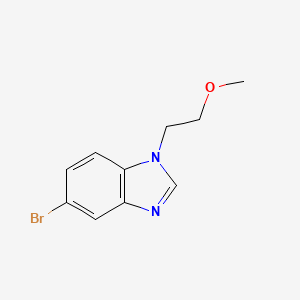

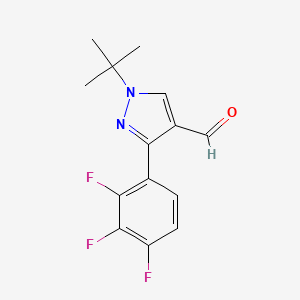

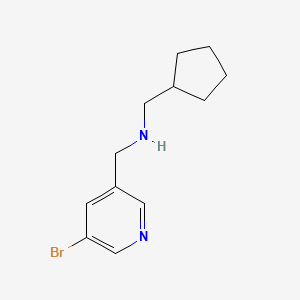

![molecular formula C12H24N2O B1407802 ethanol, 2-[[[(1S)-octahydro-2H-quinolizin-1-yl]methyl]amino]- CAS No. 1704050-90-7](/img/structure/B1407802.png)

ethanol, 2-[[[(1S)-octahydro-2H-quinolizin-1-yl]methyl]amino]-

Vue d'ensemble

Description

Applications De Recherche Scientifique

Hydrogen Production from Bio-Ethanol

Bio-ethanol Reforming for Hydrogen Production

Bio-ethanol is a renewable energy carrier primarily produced from biomass fermentation. It offers a promising method for hydrogen production from renewable resources. Catalysts, particularly Rh and Ni, play a significant role in the efficiency of hydrogen production through ethanol reforming. The selection of catalyst support and preparation methods critically affects catalyst activity, with MgO, ZnO, CeO2, and La2O3 being suitable supports due to their basic characteristics, which favor ethanol dehydrogenation. This technology, though in early stages, holds promise for future fuel cell applications (Ni, Leung, & Leung, 2007).

Ethanol and Environmental Impact

Ethanol in Groundwater Contamination

Ethanol, used as a gasoline component (gasohol), poses environmental concerns, especially regarding groundwater contamination. Understanding the transport and fate of ethanol and BTEX (benzene, toluene, ethylbenzene, and xylenes) following a gasohol spill is crucial. Ethanol may increase BTEX plume lengths by inhibiting BTEX biodegradation and possibly decreasing sorption-related retardation. This indicates that ethanol's presence in gasohol spills likely exacerbates groundwater contamination, with the extent being system-specific (Powers et al., 2001).

Ethanol's Role in Biotechnology

Chain Elongation in Biochemical Production

The process of chain elongation, using ethanol as an electron donor in open cultures of microbial consortia, is being explored as a biotechnological method to convert organic biomass or wastes into valuable biochemicals like n-caproate and n-caprylate. This approach aims to leverage the high thermodynamic efficiency of anaerobic fermentation. While promising, understanding the microbial pathways and optimizing process parameters are critical for commercial viability. This interdisciplinary field encompasses microbiology, chemical engineering, and environmental science, highlighting the complexity of bio-based production platforms (Angenent et al., 2016).

Ethanol in Chemical Engineering and Fuel Applications

Ethanol as an Alternative Fuel and Octane Booster

Ethanol blends in spark ignition (SI) engines have been studied for their potential to reduce emissions and improve engine efficiency. Ethanol's properties as an octane booster and its impact on engine thermal efficiency have been critically reviewed. Studies suggest that ethanol can partially or fully offset the lower calorific value's impact on vehicle mileage range through improved engine efficiency. This underscores ethanol's role in enhancing sustainable and low-emission transportation solutions (Wang et al., 2017).

Propriétés

IUPAC Name |

2-[[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c15-9-6-13-10-11-4-3-8-14-7-2-1-5-12(11)14/h11-13,15H,1-10H2/t11-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUJUUBAYSPSGZ-PXYINDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@H](C2C1)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B1407723.png)

![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)

![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1407737.png)